2-Bromo-4-(2,4-dibromophenoxy)phenol
Description
Properties
IUPAC Name |
2-bromo-4-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIMQKMDNNAKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Bromination of Paracresol (p-Cresol) in Organic Solvents
Method Overview:
This approach utilizes a continuous flow system where p-cresol is brominated in the presence of a suitable organic solvent such as methylene dichloride, chloroform, ethylene dichloride, or toluene. The process involves precise control of reagent concentrations, temperature, and molar ratios to favor monobromination over polybromination.
Dilution of Bromine:
Bromine is diluted to a concentration of 5–100% by weight, with an optimal range of 20–50%, to regulate reactivity and control the exothermic nature of bromination reactions.Dilution of p-Cresol:
Similarly, p-cresol is diluted to 5–100% by weight, with an optimal concentration of 20–50% to ensure manageable reaction kinetics and prevent over-bromination.Reaction Conditions:
The bromine solution and p-cresol solution are fed continuously into a reactor housed within a hybrid device (e.g., multitube or single hose reactor). The molar ratio of bromine to p-cresol is maintained between 0.8 and 1.1, ideally around 0.98 to 1.03, to favor selective monobromination.Temperature Control:
The inlet temperatures of bromine and p-cresol solutions are maintained at approximately -20 to 10 °C, with the reaction mixture inside the reactor kept between -15 to 30 °C. This low-temperature regime minimizes side reactions and polybromination.Reaction Time and Monitoring:
The residence time within the reactor is optimized to ensure complete reaction while avoiding overreaction. The process involves real-time monitoring of temperature and reagent feed rates to sustain high selectivity (>99%) for the desired monobrominated product.
Post-Reaction Processing:
Hydrogen bromide and residual solvent are reclaimed via distillation or rectification. Unreacted p-cresol is separated by fractional distillation, yielding the target compound with high purity.
Bromination Using Paracresol Continuous Bromination Method (Patent-Based Approach)
Method Highlights:
This patented process emphasizes the continuous addition of bromine and p-cresol in a controlled manner, with specific emphasis on temperature management and reagent molar ratios to improve selectivity and reduce side reactions such as the formation of dibrominated by-products.
Solvent Choice:
Organic solvents such as methylene dichloride, chloroform, ethylene dichloride, or toluene are employed to facilitate homogeneous reaction conditions.Reagent Ratios and Concentrations:
Bromine is diluted to 20–50% weight percent, and p-cresol similarly diluted to 20–50%. The mol ratio of bromine to p-cresol is carefully maintained at approximately 0.98–1.03 to favor monobromination.Temperature Regimes:
Bromine and p-cresol solutions are introduced into the reactor at -20 to 10 °C, with the reaction mixture maintained at -15 to 30 °C during the process, ensuring high selectivity and minimizing side reactions.Reactor Design:
Multi-tube or mobile reactors with controlled residence times are employed to ensure uniform reaction conditions and facilitate scale-up. The process allows for continuous operation, improving efficiency and product consistency.
Biosynthetic and Alternative Chemical Pathways
While chemical bromination remains the primary method, some research explores biosynthetic pathways involving marine bacteria capable of producing polybrominated aromatic compounds, including phenolic derivatives. These biological methods, however, are less developed for industrial-scale synthesis of 2-bromo-4-(2,4-dibromophenoxy)phenol but provide insights into alternative, environmentally friendly pathways.
Data Summary Table
| Method | Solvent Choices | Bromine Concentration | p-Cresol Concentration | Molar Ratio (Br:P-Cresol) | Temperature Range (°C) | Key Features |
|---|---|---|---|---|---|---|
| Continuous Bromination (Patent) | Methylene dichloride, chloroform, ethylene dichloride, toluene | 20–50% (w/w) | 20–50% (w/w) | 0.98–1.03 | -20 to 10 (inlet), -15 to 30 (reaction) | High selectivity, continuous process, scalable |
| Laboratory Bromination (Research) | Organic solvents (e.g., DCM, toluene) | 5–100% (w/w) | 5–100% (w/w) | 0.8–1.1 | -35 to 30 | Controlled temperature, batch or flow setup |
| Biosynthesis (Biological) | Marine bacteria | N/A | N/A | N/A | N/A | Environmentally friendly, less scalable |
Chemical Reactions Analysis
2-Bromo-4-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the brominated phenol structure, leading to the formation of less brominated derivatives.
Substitution: The compound can undergo substitution reactions, where bromine atoms are replaced by other functional groups.
Scientific Research Applications
2-Bromo-4-(2,4-dibromophenoxy)phenol is a polybrominated di-Ph ether (PBDE) that can bioaccumulate in the marine food chain and may be toxic to humans . Research indicates potential applications in anticancer therapy .
Scientific Research Applications
- Anticancer Research:
- 2-Bromo-4-(2,4-dibromophenoxy)phenol, along with other polybrominated diphenyl ethers, has been screened for potential anticancer activity .
- Studies include in vitro experiments using cell lines and primary cells from patients with hematological neoplasia to assess cytotoxicity .
- MTT assays are performed to determine cell viability after incubation with the compound .
- The compound has been tested on primary malignant cells from patients with acute myeloid leukemia (AML), with results compared to those from healthy donors .
- Synthesis and Stabilization:
- 2,4-dibromophenol can be synthesized through the bromination of phenol, but this process may lead to colored byproducts .
- The compound 2,6-di-tert-butyl-4-cresol can be used to stabilize 2,4-dibromophenol against color formation during storage and production .
- The bromination of p-cresol can yield 2-bromo-4-methylphenol, with methods involving continuous bromination to reduce by-product formation .
Case Studies
- Anticancer Activity Screening :
- In a study of 300 naturally occurring compounds, 2-Bromo-4-(2,4-dibromophenoxy)phenol was identified as a substance with potential for anticancer therapy .
- The study utilized various assays, including MTT assays and colony forming unit (CFU) assays, to evaluate the compound's cytotoxic effects on cancer cells and primary cells from AML patients .
- Figures from the study show the cytotoxic effect on primary malignant cells obtained from patients with AML after 72 hours of incubation with the compound .
- Stabilization of 2,4-dibromophenol :
- US Patent 3,454,654 describes the stabilization of 2,4-dibromophenol with 2,6-di-tert-butyl-4-cresol to prevent color formation during storage .
- The patent specifies that the stabilized 2,4-dibromophenol should contain less than 4% of other bromophenols and have an APHA color value below 100 .
- The method involves conducting the bromination in a non-ionic solvent in the presence of 2,6-di-tert-butyl-4-cresol to inhibit the formation of colored byproducts .
Data Table
Mechanism of Action
The exact mechanism of action of 2-Bromo-4-(2,4-dibromophenoxy)phenol is not fully understood. it is believed to involve the downregulation of bacterial phosphotransferase systems, which mediate the uptake of the compound. This downregulation likely leads to reduced bacterial resistance and increased susceptibility to the compound’s antibacterial effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Phenoxyphenols
Key Findings
Antibacterial Activity: 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol and its 3,4,6-tribromo analog exhibit potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and biofilm-incorporated cells. The additional bromine at position 3 in the tribromo analog enhances activity without significantly increasing cytotoxicity . In contrast, 2-Bromo-4-(2,4-dibromophenoxy)phenol lacks reported antibacterial data, suggesting its bioactivity profile may differ due to distinct bromine positioning.
Antiviral Activity: 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol demonstrates strong inhibition of hepatitis B virus (HBV) replication (IC50: 0.23 µM) with a selectivity index of 18.2, outperforming its tribromo analog (IC50: 0.80 µM) .
Enzyme Inhibition and Environmental Impact: 3,4,5-Tribromo-2-(2',4'-dibromophenoxy)phenol inhibits inosine monophosphate dehydrogenase (IMPDH) and 15-lipoxygenase, critical enzymes in nucleotide synthesis and inflammation. Its antifouling activity against marine organisms like Mytilus edulis is counterbalanced by toxicity to barnacles . 2-Bromo-4-(2,4-dibromophenoxy)phenol shares environmental concerns as a PBDE, with evidence suggesting bioaccumulation in marine food chains .
Estrogenic Activity: 2-Bromo-4-(2,4,6-tribromophenoxy)phenol acts as an ERα agonist (EC50: <0.1 µM), though 10,000-fold less potent than estradiol. This underscores the role of bromine density in receptor binding .
Analytical Challenges
Structural isomerism complicates the characterization of brominated phenoxyphenols. For example, 2-Bromo-4-(2,4-dibromophenoxy)phenol and its ortho-coupled isomer, 4,6-dibromo-2-(2,4-dibromophenoxy)phenol, exhibit nearly identical retention times in chromatography, necessitating synthetic standards or advanced MS/MS fragmentation for differentiation .
Biological Activity
2-Bromo-4-(2,4-dibromophenoxy)phenol is a brominated phenolic compound that has garnered attention due to its significant biological activities, particularly its antibacterial properties. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Bromo-4-(2,4-dibromophenoxy)phenol is C₁₂H₇Br₃O₂, with a molecular weight of approximately 422.9 Daltons. Its structure features multiple bromine substituents that contribute to its unique biological properties. The compound is synthesized primarily through bromination reactions, which enhance its reactivity and biological efficacy.
Antibacterial Properties
Research indicates that 2-Bromo-4-(2,4-dibromophenoxy)phenol exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This disruption is attributed to the compound's interference with essential membrane proteins and enzymes.
Minimum Inhibitory Concentrations (MICs)
The effectiveness of 2-Bromo-4-(2,4-dibromophenoxy)phenol can be quantified using Minimum Inhibitory Concentrations (MICs). Studies have shown varying MIC values against different bacterial strains:
Cytotoxicity Studies
In addition to its antibacterial properties, 2-Bromo-4-(2,4-dibromophenoxy)phenol has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary studies indicate moderate cytotoxicity against various cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma), with IC50 values ranging from 1.61 to 2.95 µM after 72 hours of exposure .
Structure-Activity Relationship (SAR)
The structure-activity relationship of the compound has been investigated through comparisons with structurally similar compounds. For instance:
| Compound Name | Structural Features | Activity |
|---|---|---|
| 4,6-Dibromo-2-(2,4-dibromophenoxy)phenol | Additional bromine substituents | Higher antibacterial spectrum |
| 3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol | More bromine substitutions | Potentially higher toxicity |
| 5-Epi-nakijinone Q | Natural product with similar phenolic structure | Unique bioactivity profile |
These comparisons suggest that the specific bromination pattern of 2-Bromo-4-(2,4-dibromophenoxy)phenol contributes to its broader spectrum of antibacterial activity while maintaining lower cytotoxicity against human cell lines compared to other derivatives.
Marine-Derived Applications
The compound has been isolated from marine organisms such as sponges and algae, indicating its potential as a natural product with therapeutic applications. For example, it has shown effectiveness against a range of clinically derived bacterial strains without exhibiting cross-resistance to other antibiotics .
Antifungal Activity
In addition to antibacterial properties, studies have reported antifungal activity against various phytopathogenic fungi. The compound demonstrated significant inhibition in assays against fungi like Botrytis cinerea and Fusarium graminearum, highlighting its potential use in agricultural applications as well .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-4-(2,4-dibromophenoxy)phenol, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of phenolic precursors under controlled conditions. For example:
- Electrophilic bromination : Use brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to selectively substitute hydrogen atoms on the aromatic ring .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometry to minimize polybromination byproducts. Purification via column chromatography or recrystallization improves purity .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Brominating Agent | Br₂/FeBr₃ |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
Q. How is 2-Bromo-4-(2,4-dibromophenoxy)phenol structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation. Tandem MS (MS/MS) helps differentiate isomers (e.g., para vs. ortho coupling of bromophenoxy groups) .
- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystallinity challenges in polybrominated compounds .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screen for antimicrobial activity using:
- Minimum Inhibitory Concentration (MIC) assays : Against gram-positive (e.g., MRSA) and gram-negative (e.g., Pseudomonas aeruginosa) pathogens .
- Biofilm assays : Quantify biofilm-incorporated cell viability using metabolic dyes (e.g., resazurin) .
- Findings : Exhibits bactericidal activity against both planktonic and biofilm-embedded cells (MIC: 2–8 µg/mL for MRSA) with moderate cytotoxicity (IC₅₀ > 20 µg/mL in human cell lines) .
Advanced Research Questions
Q. How does 2-Bromo-4-(2,4-dibromophenoxy)phenol overcome bacterial resistance mechanisms, and what are its molecular targets?
- Methodological Answer :
- Proteomic Analysis : Identify downregulated bacterial proteins (e.g., scrA and mtlA phosphotransferases in MRSA) via 2D gel electrophoresis or LC-MS/MS. These transporters mediate reduced compound uptake, a resistance mechanism .
- Mutagenesis Studies : Generate spontaneous resistant mutants and sequence genomes to map resistance loci .
- Key Insight : Resistance is rare due to dual activity against replicating and persistent cells, likely via membrane disruption and oxidative stress .
Q. What challenges arise in distinguishing 2-Bromo-4-(2,4-dibromophenoxy)phenol from its structural isomers, and how are they resolved?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with gradient elution (acetonitrile/water) to resolve para- and ortho-coupled isomers .
- Spectral Libraries : Compare MS/MS fragmentation patterns with synthetic standards (e.g., 2’-OH-BDE68) .
Q. What ecological and toxicological considerations are critical when studying this compound?
- Methodological Answer :
- Bioaccumulation Studies : Use LC-MS to quantify residues in marine food webs (e.g., sponges, fish). Polybrominated phenoxyphenols bioaccumulate due to lipophilicity (logP ~5.2) .
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae models. Moderate cytotoxicity in human cells suggests prioritization of environmental risk over therapeutic use .
Q. How can computational methods aid in predicting the reactivity and bioactivity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
